N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide
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Overview
Description
N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in medicinal chemistry, material sciences, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide typically involves the reaction of benzotriazole with various reagents to introduce the desired functional groups. One common method involves the reaction of benzotriazole with aliphatic aldehydes and thionyl chloride in refluxing chloroform to produce 1-(benzotriazol-1-yl)-1-chloroalkanes . These intermediates can then undergo further reactions to introduce the oxadiazole and carboxamide functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzotriazole moiety can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or peroxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This makes the compound effective in various biological applications, including enzyme inhibition and receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
1-(benzotriazol-1-yl)-1-chloroalkanes: Intermediates used in the synthesis of more complex benzotriazole derivatives.
Thiazolidinone benzotriazole derivatives: Known for their antibacterial activities.
Uniqueness
N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide is unique due to its combination of benzotriazole and oxadiazole moieties, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-7-10(14-20-17(7)19)11(18)12-6-16-9-5-3-2-4-8(9)13-15-16/h2-5H,6H2,1H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJBYNNOFVSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](ON=C1C(=O)NCN2C3=CC=CC=C3N=N2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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